

An In-depth Technical Guide on the Biological Activity and Targets of NSC693868

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Compound of Interest		
Compound Name:	NSC693868	
Cat. No.:	B106313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868, chemically identified as 3-Amino-1H-pyrazolo[3,4-b]quinoxaline, is a small molecule inhibitor with demonstrated activity against key cellular kinases. This technical guide provides a comprehensive overview of the biological activities and molecular targets of **NSC693868**. It is intended to serve as a resource for researchers in oncology, neurobiology, and drug discovery by detailing the compound's mechanism of action, summarizing its quantitative inhibitory data, and providing insights into the signaling pathways it modulates. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding of the available scientific information.

Introduction

NSC693868 belongs to the pyrazolo[3,4-b]quinoxaline class of heterocyclic compounds.[1] Members of this chemical family have garnered significant interest in medicinal chemistry due to their potential as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in various diseases, including cancer and neurodegenerative disorders.[1] NSC693868 has emerged as a noteworthy compound within this class due to its potent inhibitory action against specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] This dual-targeting capability suggests a broad therapeutic potential, which this guide will explore in detail.



Molecular Targets and Biological Activity

The primary molecular targets of **NSC693868** are key enzymes in cell cycle regulation and cellular signaling: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for the progression of the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. **NSC693868** has been shown to inhibit several CDK-cyclin complexes with varying potencies.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Aberrant GSK-3 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, as well as in cancer. **NSC693868** has demonstrated inhibitory activity against GSK-3.

Quantitative Inhibitory Data

The inhibitory potency of **NSC693868** against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Enzyme	IC50 (μM)
Cdk1/cyclin B	0.6
Cdk5/p25	0.4
Cdk2	4.4 - 5.6
GSK-3	1

Table 1: In vitro inhibitory activity of **NSC693868** against target kinases.

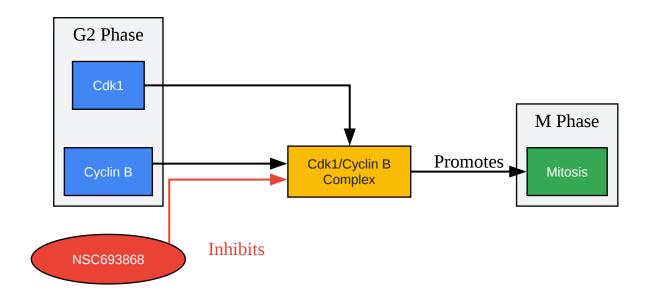


Signaling Pathways Modulated by NSC693868

By inhibiting CDKs and GSK-3, **NSC693868** can significantly impact downstream signaling pathways that control cell proliferation, survival, and other critical cellular functions.

Cell Cycle Regulation

NSC693868's inhibition of Cdk1/cyclin B, a key complex for the G2/M transition, is expected to induce a cell cycle arrest at this checkpoint, thereby preventing mitotic entry and cell division. This mechanism is a cornerstone of its potential anticancer activity.



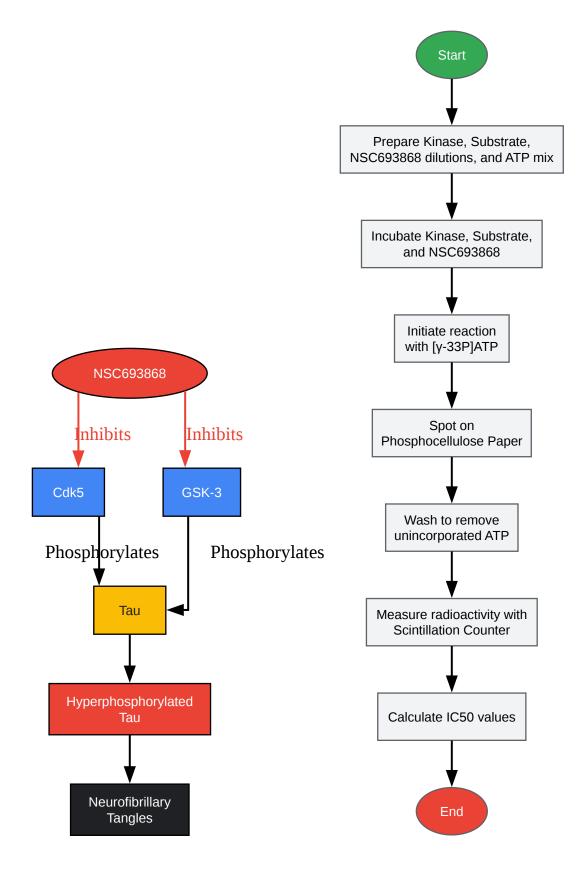
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Inhibition of G2/M cell cycle transition by NSC693868.

Neuronal Signaling and Neuroprotection

The inhibition of Cdk5 and GSK-3 by **NSC693868** is particularly relevant in the context of neurodegenerative diseases. Both kinases are implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting these kinases, **NSC693868** may reduce tau phosphorylation and exert a neuroprotective effect.





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References

- 1. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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